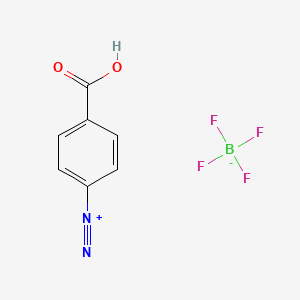

4-Carboxybenzediazonium tetrafluoroborate

Description

4-Carboxybenzediazonium tetrafluoroborate (C₇H₄BF₄N₂O₂) is a diazonium salt characterized by a benzene ring substituted with a diazonium (-N₂⁺) group and a carboxylic acid (-COOH) group at the para position. The tetrafluoroborate (BF₄⁻) counterion stabilizes the highly reactive diazonium moiety, making the compound suitable for applications in organic synthesis, particularly in aryl coupling and functionalization reactions. Its carboxylic acid group enables further derivatization, such as conjugation with biomolecules or integration into polymers.

Properties

IUPAC Name |

4-carboxybenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2.BF4/c8-9-6-3-1-5(2-4-6)7(10)11;2-1(3,4)5/h1-4H;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUGUJAKMLVFLL-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1C(=O)O)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carboxybenzediazonium tetrafluoroborate can be synthesized through the diazotization of 4-aminobenzoic acid. The process involves the reaction of 4-aminobenzoic acid with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium ion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure the purity and yield of the product. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-Carboxybenzediazonium tetrafluoroborate undergoes several types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and thiols.

Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions typically occur under mild conditions.

Coupling Reactions: These reactions often require a basic medium and are carried out at low temperatures to prevent decomposition of the diazonium salt.

Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used.

Major Products

Substitution Reactions: Products include halogenated benzoic acids, hydroxybenzoic acids, and thiobenzoic acids.

Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.

Reduction Reactions: 4-Aminobenzoic acid.

Scientific Research Applications

Electrografting on Electrodes

One of the primary applications of 4-carboxybenzediazonium tetrafluoroborate is in the electrografting process on conductive substrates, such as glassy carbon electrodes. This technique allows for the modification of electrode surfaces to enhance their electrochemical properties.

- Study Findings : Research has shown that varying the concentration of this compound influences the formation of mono and multilayers on the electrode surface. For instance, at a concentration of 2.5 mmol/L, significant multilayer formation was observed after just one cyclic voltammetry (CV) scan, while lower concentrations resulted in less detectable grafting .

| Concentration (mmol/L) | Number of Layers (after cycles) |

|---|---|

| 0.15 | 0.9 |

| 2.50 | 100 |

Surface Characterization

Electrochemical techniques such as X-ray photoelectron spectroscopy (XPS) are employed to confirm the successful grafting of carboxyphenyl layers onto electrodes. These modifications can improve sensor performance and selectivity for various analytes .

Synthesis of Functionalized Aromatic Compounds

This compound serves as a precursor for synthesizing functionalized aromatic compounds through electrophilic aromatic substitution reactions. It can react with various nucleophiles to introduce carboxylic acid functionalities into aromatic systems.

- Case Study : In a study focusing on regioselective reactions, it was demonstrated that this compound could be used effectively to synthesize borylated aromatic compounds under mild conditions . This method opens pathways for creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals.

Modification of Nanostructures

The compound is also utilized in modifying gold nanostructures through diazonium chemistry, which allows for the functionalization of nanomaterials with specific organic groups.

Mechanism of Action

The mechanism of action of 4-Carboxybenzediazonium tetrafluoroborate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various chemical transformations, such as substitution and coupling reactions, by interacting with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazonium tetrafluoroborates with varying substituents exhibit distinct chemical reactivity, stability, and applications. Below is a comparative analysis of 4-carboxybenzediazonium tetrafluoroborate and related compounds:

Table 1: Structural and Functional Comparison

Key Research Findings

Reactivity in Functionalization Reactions 4-Nitrobenzenediazonium tetrafluoroborate demonstrates anomalously high reactivity in graphene edge functionalization due to its strong electron-withdrawing -NO₂ group, enabling efficient electron transfer . this compound (inferred) likely exhibits enhanced coupling efficiency in aqueous or polar solvents due to its -COOH group, which can act as a directing moiety in metal-catalyzed reactions.

Thermal and Photochemical Stability Unsubstituted benzenediazonium tetrafluoroborate decomposes under thermal (70–90°C) or UV light without catalysts, yielding aryl fluorides via the Balz-Schiemann mechanism . Electron-withdrawing substituents (e.g., -COOH, -NO₂) increase stability by delocalizing the positive charge on the diazonium group, delaying decomposition .

Synthetic Yields and Conditions

- 4-Ethynylbenzenediazonium tetrafluoroborate is synthesized in 63–72% yield via diazotization in acetonitrile, as confirmed by ¹H NMR (δ = 8.45 ppm for aromatic protons) .

- 4-Methoxybenzenediazonium tetrafluoroborate is produced at scale for commercial markets, reflecting its utility in industrial photolithography .

Environmental and Biological Impact

- Quaternary ammonium tetrafluoroborates (e.g., [TBA][BF₄]) induce oxidative stress in plants, but aromatic diazonium salts like This compound are less studied in ecotoxicology .

Table 2: Decomposition Pathways and Solubility

| Compound | Decomposition Trigger | Solubility Profile | Notable Byproducts |

|---|---|---|---|

| This compound | Heat/light | Polar aprotic solvents | CO₂, BF₃, aryl radicals |

| 4-Sulfobenzenediazonium tetrafluoroborate | Hydrolysis | Water, DMSO | SO₃²⁻, BF₄⁻ |

| 4-Nitrobenzenediazonium tetrafluoroborate | UV light | Acetonitrile, DMF | NO₂, aryl fluorides |

| Benzenediazonium tetrafluoroborate | Thermal (70°C) | Low solubility in water | Benzene, BF₃ |

Biological Activity

4-Carboxybenzediazonium tetrafluoroborate (CBDB) is an organic compound with the chemical formula and a CAS number of 456-25-7. This compound is notable for its potential applications in various fields, particularly in biological research and medicinal chemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for studying its biological activity.

This compound is characterized by:

- Molecular Weight : 202.93 g/mol

- Solubility : Soluble in polar solvents, which facilitates its use in biochemical applications.

- Stability : The compound is stable under standard laboratory conditions but can decompose under extreme conditions.

The biological activity of CBDB is primarily attributed to its ability to act as a diazonium salt, which can participate in electrophilic aromatic substitution reactions. This property allows it to form covalent bonds with nucleophilic sites in biological macromolecules such as proteins and nucleic acids. The mechanism can be summarized as follows:

- Electrophilic Attack : The diazonium group can react with electron-rich sites on biomolecules.

- Formation of Covalent Bonds : This leads to the modification of amino acids or nucleotides, potentially altering their function.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that CBDB effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations ranging from 50 to 200 µM, demonstrating its potential as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of CBDB have been evaluated in several cancer cell lines. In vitro assays showed that CBDB induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 70 µM. This suggests that the compound may have potential therapeutic applications in oncology .

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy of CBDB against pathogenic bacteria.

- Methodology : Disk diffusion method was used to assess antibacterial activity.

- Results : Significant inhibition zones were observed for both E. coli and S. aureus, indicating strong antibacterial properties.

-

Case Study on Cytotoxic Effects :

- Objective : To assess the impact of CBDB on cancer cell viability.

- Methodology : MTT assay was conducted on MCF-7 cells treated with varying concentrations of CBDB.

- Results : A dose-dependent decrease in cell viability was noted, with significant apoptosis confirmed through flow cytometry analysis.

Comparative Analysis

| Property/Activity | This compound | Other Diazonium Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli, S. aureus | Variable |

| Cytotoxicity | Induces apoptosis in MCF-7 cells | Varies widely |

| Electrophilic Reactivity | High | Moderate to high |

| Solubility | Polar solvents | Depends on structure |

Q & A

Basic Questions

Q. What are the key steps and critical parameters for synthesizing 4-Carboxybenzediazonium tetrafluoroborate with high yield and purity?

- Methodological Answer : The synthesis typically involves diazotization of 4-aminobenzoic acid in acidic media (e.g., HCl) at 0–5°C, followed by precipitation with tetrafluoroboric acid (HBF₄). Critical parameters include maintaining low temperatures to prevent premature decomposition, stoichiometric control of NaNO₂ to avoid side reactions, and rapid isolation of the product to minimize hydrolysis. Purification via recrystallization from anhydrous solvents (e.g., acetone/ether mixtures) enhances purity .

Q. What storage conditions are recommended to preserve the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Moisture and elevated temperatures accelerate decomposition; thus, desiccants like silica gel should be used in storage environments. Regularly monitor purity via NMR or FTIR to detect degradation (e.g., loss of diazo group signals) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of toxic vapors. Deactivate spills with ice-cold 10% urea solution to quench reactive diazo intermediates. Waste should be neutralized with alkaline solutions before disposal .

Advanced Research Questions

Q. How does the carboxy group influence the reactivity of this compound in aryl coupling reactions compared to nitro or bromo analogues?

- Methodological Answer : The electron-withdrawing carboxy group enhances electrophilicity, accelerating aryl radical formation in Sandmeyer or Gomberg-Bachmann reactions. However, it may reduce stability in protic solvents due to hydrogen bonding. Comparative kinetics studies (e.g., UV-Vis monitoring of diazo decay) and DFT calculations can quantify substituent effects .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The diazo group (N₂⁺) shows no direct signal, but adjacent carbons exhibit deshielding (~δ 150–160 ppm in ¹³C).

- ¹⁹F NMR : A singlet at ~δ –150 ppm confirms BF₄⁻ counterion integrity.

- FTIR : Sharp peaks at ~2280 cm⁻¹ (N≡N stretch) and 1700 cm⁻¹ (C=O of carboxy group) validate structure .

Q. How can contradictions in reported thermal stability data for this compound be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can identify gaseous byproducts (e.g., N₂, CO₂). Reproducibility requires standardized heating rates (e.g., 5°C/min) and sample homogeneity .

Q. What role does the tetrafluoroborate counterion play in the solubility and reactivity of 4-Carboxybenzediazonium salts?

- Methodological Answer : BF₄⁻ improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) via weak ion pairing, facilitating homogeneous reaction conditions. In contrast, smaller anions (e.g., Cl⁻) promote aggregation. Solubility parameters can be quantified using Hansen solubility spheres, while conductometry measures ionic dissociation .

Q. How can electrochemical methods elucidate the decomposition pathways of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile with a Pt working electrode reveals reduction potentials (e.g., –0.5 V vs. Ag/AgCl for diazo group reduction). In situ FTIR or Raman spectroelectrochemistry identifies intermediates (e.g., aryl radicals, carboxybenzene derivatives). Controlled-potential electrolysis coupled with GC-MS tracks gaseous products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.